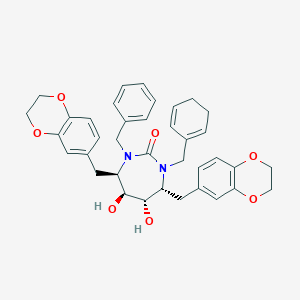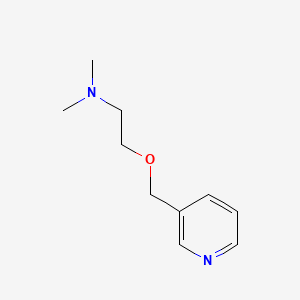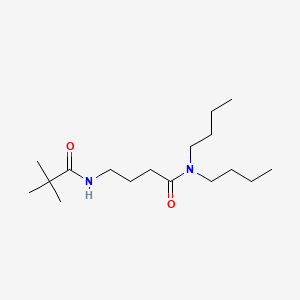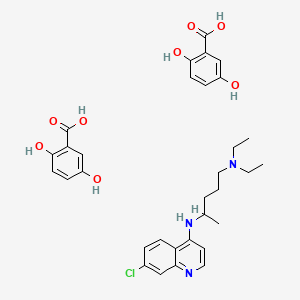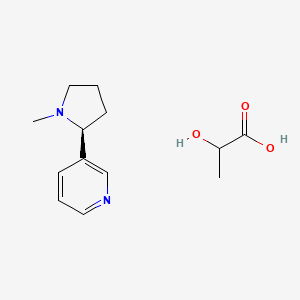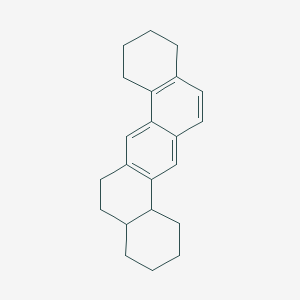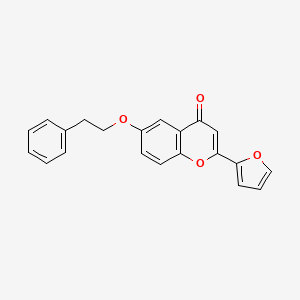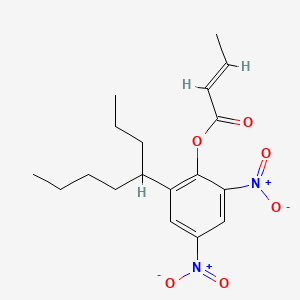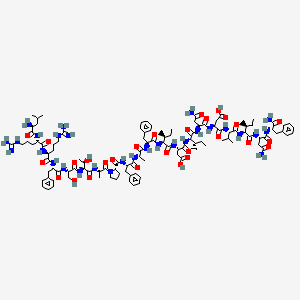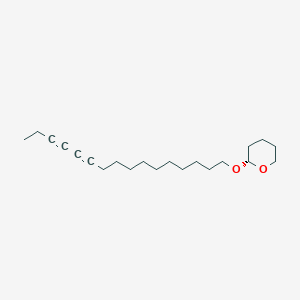
2H-Pyran, 2-(11,13-hexadecadiynyloxy)tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran, 2-(11,13-hexadecadiynyloxy)tetrahydro-: is a chemical compound with the molecular formula C21H34O2 2H-pyrans , which are heterocyclic compounds containing a six-membered ring with one oxygen atom and five carbon atoms. This specific compound is characterized by the presence of a hexadecadiynyl group attached to the oxygen atom of the tetrahydro-2H-pyran ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. This method is favored due to its efficiency in forming the pyran ring structure. The reaction conditions often include the use of catalysts such as transition metals or organocatalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions where substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds are reacted under various catalytic conditions . These conditions can include nanocatalysis , acid-base catalysis , and transition metal catalysis to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran, 2-(11,13-hexadecadiynyloxy)tetrahydro-: undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as or .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like or .
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by or .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Transition metals, organocatalysts
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2H-Pyran, 2-(11,13-hexadecadiynyloxy)tetrahydro-: has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties .
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs .
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2H-Pyran, 2-(11,13-hexadecadiynyloxy)tetrahydro- involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors , thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
2H-Pyran, 2-(11,13-hexadecadiynyloxy)tetrahydro-: can be compared with other similar compounds, such as:
2H-Chromenes: These compounds are more stable due to the fusion of the pyran ring with an aromatic ring.
2H-Pyran Derivatives: Other derivatives may have different substituents, leading to variations in stability and reactivity.
The uniqueness of 2H-Pyran, 2-(11,13-hexadecadiynyloxy)tetrahydro- lies in its specific hexadecadiynyl group , which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
71673-33-1 |
|---|---|
Fórmula molecular |
C21H34O2 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
(2R)-2-hexadeca-11,13-diynoxyoxane |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-21-18-15-17-20-23-21/h21H,2,7-20H2,1H3/t21-/m0/s1 |
Clave InChI |
DVYGANATDQMVTE-NRFANRHFSA-N |
SMILES isomérico |
CCC#CC#CCCCCCCCCCCO[C@@H]1CCCCO1 |
SMILES canónico |
CCC#CC#CCCCCCCCCCCOC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


